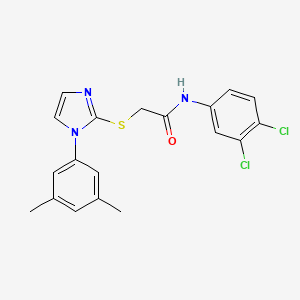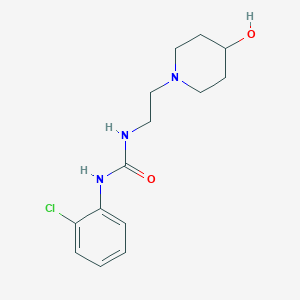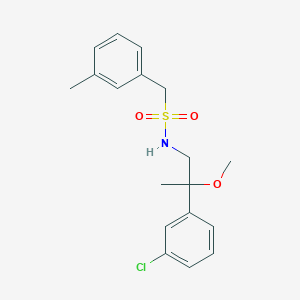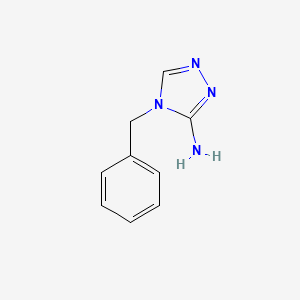
N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex molecule that appears to be related to dichloroacetamide derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds. For instance, the paper on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and the study on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provide valuable information on the structural and electronic characteristics of similar dichloroacetamide derivatives.
Synthesis Analysis
The synthesis of related compounds, such as 2,2-dichloroacetamide derivatives, involves the formation of an amide bond between an aromatic amine and dichloroacetyl chloride. Although the exact synthesis method for N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is not provided, it can be inferred that a similar approach may be used, with additional steps to introduce the imidazole and thioether functionalities .
Molecular Structure Analysis
The molecular structure of dichloroacetamide derivatives has been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the N—H bond orientation and the presence of intermolecular hydrogen bonding play a significant role in the molecular conformation and stability of these compounds . The steric influence of methyl groups on the amide group has also been investigated, which would be relevant for understanding the structure of N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, the reactivity of the amide group and the potential for substitution reactions at the aromatic ring could be anticipated. The presence of electron-withdrawing dichloro groups could affect the reactivity and selectivity of such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichloroacetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding can affect the melting and boiling points, as well as solubility. The electronic properties, such as the energies of the frontier molecular orbitals, provide insight into the chemical reactivity and potential biological activity of these compounds. The NBO analysis can reveal intramolecular electronic interactions that contribute to the stability of the molecule .
科学的研究の応用
pKa Determination and Chemical Properties
The determination of acidity constants (pKa) of newly synthesized drug precursors, including acetamide derivative compounds similar to "N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide," reveals important insights into their chemical behavior. For example, Duran and Canbaz (2013) investigated nine acetamide derivatives, finding pKa values that suggest specific protonation sites critical for understanding their reactivity and potential interactions in biological systems (Duran & Canbaz, 2013).
Anticancer Activities
Research into the synthesis of acetamide derivatives similar to the compound has shown promising anticancer activities. Duran and Demirayak (2012) synthesized and tested various derivatives against a panel of human tumor cell lines, with some compounds exhibiting significant activity, particularly against melanoma-type cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Duran & Demirayak, 2012).
Antimicrobial Activity
The synthesis of novel acetamide derivatives, including those structurally related to "N-(3,4-dichlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide," has also been explored for their antimicrobial potential. For instance, Mistry, Desai, and Intwala (2009) developed compounds tested against various microorganisms, showcasing the role these chemical structures can play in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009).
Corrosion Inhibition
Additionally, certain acetamide analogs have been studied for their corrosion inhibition properties, indicating their potential application in protecting materials from degradation. Rouifi et al. (2020) characterized several benzimidazole derivatives, assessing their efficiency in inhibiting carbon steel corrosion, which could have implications for industrial applications (Rouifi et al., 2020).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-7-13(2)9-15(8-12)24-6-5-22-19(24)26-11-18(25)23-14-3-4-16(20)17(21)10-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQCYMBRBFZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)




![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)


![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3005013.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)
